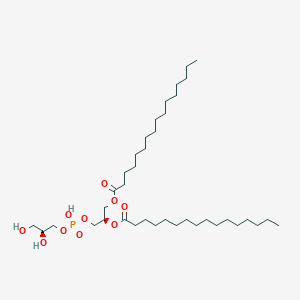

PG(16:0/16:0)

Description

Properties

CAS No. |

148466-49-3 |

|---|---|

Molecular Formula |

C38H75O10P |

Molecular Weight |

723 g/mol |

IUPAC Name |

[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35-,36+/m0/s1 |

InChI Key |

BIABMEZBCHDPBV-MPQUPPDSSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |

physical_description |

Solid |

Synonyms |

1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol 1,2-dipalmitoylphosphatidylglycerol dipalmitoylphosphatidylglycerol DPPG |

Origin of Product |

United States |

Foundational & Exploratory

The Core of Bacterial Membrane Integrity: An In-depth Technical Guide to the PG(1.6:0/16:0) Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of dipalmitoylphosphatidylglycerol (PG(16:0/16:0)), a crucial phospholipid component of bacterial cell membranes. Understanding this pathway is paramount for the development of novel antimicrobial agents, as many of the enzymes involved are essential for bacterial viability and represent promising drug targets. This document details the core enzymatic steps, summarizes available quantitative data, provides illustrative diagrams of the pathway, and outlines key experimental protocols for studying this fundamental biological process.

The PG(16:0/16:0) Biosynthesis Pathway: A Step-by-Step Enzymatic Cascade

The synthesis of PG(16:0/16:0) in bacteria is a multi-step process that begins with precursors from fatty acid and glycolysis pathways and culminates in the formation of the mature phospholipid within the cell membrane. The pathway can be broadly divided into the synthesis of phosphatidic acid (PA), its activation to cytidine diphosphate-diacylglycerol (CDP-DAG), and the subsequent conversion to phosphatidylglycerol (PG).

Synthesis of Phosphatidic Acid (PA)

The initial steps leading to the formation of the central precursor, phosphatidic acid (PA), can occur through two primary pathways in bacteria: the PlsB/PlsC pathway and the PlsX/PlsY/PlsC pathway. The latter is the exclusive pathway in many Gram-positive pathogens.[1]

-

Step 1: Acyl-Phosphate Formation (PlsX). The pathway commences with the enzyme PlsX, an acyl-acyl carrier protein (ACP):phosphate transacylase.[1] PlsX converts acyl-ACP, the product of the type II fatty acid synthase (FASII) system, into a high-energy acyl-phosphate intermediate.[1] Specifically for PG(16:0/16:0), the substrate would be palmitoyl-ACP.

-

Step 2: First Acylation of Glycerol-3-Phosphate (PlsY). The acyl-phosphate is then utilized by the integral membrane enzyme PlsY, a glycerol-3-phosphate acyltransferase (GPAT).[1] PlsY transfers the acyl group from acyl-phosphate to the sn-1 position of glycerol-3-phosphate (G3P), forming lysophosphatidic acid (LPA).[1][2]

-

Step 3: Second Acylation to Form Phosphatidic Acid (PlsC). The final step in PA synthesis is catalyzed by the 1-acyl-glycerol-3-phosphate acyltransferase, PlsC. This enzyme transfers a second acyl group, also from acyl-ACP, to the sn-2 position of LPA, yielding phosphatidic acid (PA).[1][2][3] For the synthesis of PG(16:0/16:0), this would involve the addition of a second palmitoyl group.

Activation of Phosphatidic Acid

-

Step 4: Synthesis of CDP-Diacylglycerol (CdsA). Phosphatidic acid is then activated by the enzyme CDP-diacylglycerol synthase (CdsA). CdsA catalyzes the reaction between PA and cytidine triphosphate (CTP) to produce cytidine diphosphate-diacylglycerol (CDP-DAG), a critical liponucleotide intermediate for the synthesis of all major phospholipids in bacteria.[4][5]

Formation of Phosphatidylglycerol

-

Step 5: Synthesis of Phosphatidylglycerol Phosphate (PgsA). The enzyme phosphatidylglycerol phosphate (PGP) synthase (PgsA) catalyzes the condensation of CDP-DAG and glycerol-3-phosphate to form phosphatidylglycerol phosphate (PGP) and cytidine monophosphate (CMP).[5][6][7]

-

Step 6: Dephosphorylation to Phosphatidylglycerol (PGP Phosphatases). The final step is the dephosphorylation of PGP to yield phosphatidylglycerol (PG). This reaction is catalyzed by a family of enzymes known as PGP phosphatases. In Escherichia coli, three such enzymes have been identified: PgpA, PgpB, and PgpC.[6] In many Gram-positive bacteria, a broadly conserved phosphatase, PgpP, is responsible for this essential step.[8][9]

The following diagram illustrates the core biosynthesis pathway for PG(16:0/16:0) in bacteria.

Quantitative Data on PG(16:0/16:0) Biosynthesis

Quantitative understanding of the PG biosynthesis pathway is crucial for kinetic modeling and for identifying rate-limiting steps that could be targeted for inhibition. While comprehensive kinetic data for all enzymes across different bacterial species is not exhaustively compiled, this section summarizes available information.

Table 1: Enzyme Kinetic Parameters for PG Biosynthesis Pathway Enzymes

| Enzyme | Organism | Substrate(s) | Km | kcat | Reference |

| PlsX | Bacillus subtilis | Palmitoyl-ACP | Not Reported | Not Reported | [1] |

| PlsY | Bacillus subtilis | Acyl-Phosphate | Not Reported | Not Reported | [1] |

| PlsC | Escherichia coli | Acyl-ACP, LPA | Not Reported | Not Reported | [3] |

| CdsA | Escherichia coli | Phosphatidic Acid | Not Reported | Not Reported | [10] |

| PgsA | Escherichia coli | CDP-DAG, G3P | Not Reported | Not Reported | [6] |

| PGP Phosphatase (PgpA) | Escherichia coli | PGP | Not Reported | Not Reported | [6] |

Table 2: Phospholipid Composition in Bacteria

| Organism | Growth Phase | PG (% of total phospholipids) | Reference |

| Escherichia coli | Exponential | 5-20% | [5][6] |

| Bacillus subtilis | Exponential | Varies | [11] |

| Bacillus subtilis | Stationary | Slight Decrease | [11] |

The relative abundance of PG can vary depending on the bacterial species and growth conditions.[5][6][11]

Experimental Protocols

This section provides an overview of key experimental methodologies for the investigation of the PG(16:0/16:0) biosynthesis pathway.

General Experimental Workflow

The study of this pathway typically involves enzyme purification, development of activity assays, and analysis of lipid products.

Detailed Methodologies

Protocol 1: Assay for PGP Phosphatase Activity

This protocol is adapted from general phosphatase assay methodologies and can be optimized for specific bacterial PGP phosphatases.

Objective: To measure the rate of phosphate release from PGP.

Materials:

-

Purified PGP phosphatase enzyme

-

Phosphatidylglycerol phosphate (PGP) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing assay buffer and varying concentrations of the PGP substrate.

-

Enzyme Addition: Initiate the reaction by adding a known amount of the purified PGP phosphatase to each well. Include a no-enzyme control.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the released inorganic phosphate.

-

Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

-

Calculation: Determine the amount of phosphate released by comparing the absorbance values to a standard curve generated with known concentrations of inorganic phosphate. Enzyme activity can then be calculated and expressed in units such as nmol of phosphate released per minute per mg of enzyme.

Protocol 2: Quantitative Analysis of Bacterial Phospholipids by Mass Spectrometry

This protocol provides a general framework for the extraction and analysis of bacterial phospholipids.

Objective: To identify and quantify the different phospholipid species, including PG(16:0/16:0), in a bacterial culture.

Materials:

-

Bacterial cell culture

-

Chloroform

-

Methanol

-

Mass spectrometer (e.g., ESI-MS/MS)

Procedure:

-

Cell Harvesting: Grow the bacterial culture to the desired growth phase and harvest the cells by centrifugation.

-

Lipid Extraction: Resuspend the cell pellet and perform a lipid extraction using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system. This will separate the lipids into an organic phase.

-

Sample Preparation: Evaporate the organic solvent from the lipid extract under a stream of nitrogen. Reconstitute the dried lipid film in a suitable solvent for mass spectrometry analysis (e.g., methanol or isopropanol).

-

Mass Spectrometry Analysis: Infuse the lipid extract into the mass spectrometer.

-

Full Scan: Acquire a full scan mass spectrum in negative ion mode to identify the molecular ions of the different phospholipid classes. Phosphatidylglycerols will appear as [M-H]- ions.

-

Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis on the parent ions of interest to confirm the head group and identify the fatty acyl chains. For PG(16:0/16:0), fragmentation will yield characteristic product ions corresponding to the loss of the glycerol head group and the individual palmitoyl chains.

-

-

Quantification: For quantitative analysis, appropriate internal standards for each phospholipid class should be added before the extraction step. The abundance of each lipid species can be determined by comparing its peak area to that of the corresponding internal standard.

Regulation and Significance

The biosynthesis of PG is tightly regulated to maintain membrane homeostasis. The enzymes in this pathway, particularly those at the initial steps, are subject to feedback inhibition and transcriptional control, ensuring that the production of phospholipids is coordinated with cell growth and division.[3]

The integrity of this pathway is essential for numerous cellular functions, including:

-

Membrane Structure and Fluidity: PG is a major component of the bacterial cell membrane, contributing to its structural integrity and fluidity.[12]

-

Protein Function: It plays a role in the proper functioning of membrane-associated proteins.

-

Precursor for Other Lipids: PG serves as a precursor for the synthesis of other important membrane lipids, such as cardiolipin.[13]

Given its essentiality and the conservation of its enzymes across many pathogenic bacteria, the PG biosynthesis pathway is an attractive target for the development of novel antibiotics. Inhibitors of these enzymes could disrupt membrane biogenesis, leading to bacterial cell death.

Conclusion

The PG(16:0/16:0) biosynthesis pathway is a fundamental and highly conserved process in bacteria, critical for the formation of a functional cell membrane. This technical guide has provided a detailed overview of the enzymatic steps, available quantitative data, and key experimental protocols for its study. A deeper understanding of the kinetics, regulation, and inhibition of this pathway will undoubtedly pave the way for the development of new and effective antibacterial therapies. Further research is needed to fully elucidate the kinetic parameters of all the enzymes involved and to explore the intricate regulatory networks that govern this essential pathway.

References

- 1. Kinetics of phosphatidylglycerol synthesis in isolated membrane vesicles from Escherichia coli containing different amounts of membrane-bound phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic phospholipid labeling of intact bacteria enables a fluorescence assay that detects compromised outer membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidic Acid Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vivo and in Vitro Synthesis of Phosphatidylglycerol by an Escherichia coli Cardiolipin Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the mass spectrometric profiling of bacterial lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Phospholipid synthesis inside phospholipid membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A deeper insight into phospholipid biosynthesis in Gram-positive bacteria [asbmb.org]

- 10. Frontiers | Eugene P. Kennedy’s Legacy: Defining Bacterial Phospholipid Pathways and Function [frontiersin.org]

- 11. Lipid Compositions in Escherichia coli and Bacillus subtilis During Growth as Determined by MALDI-TOF and TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of bacterial phospholipids by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

An In-depth Technical Guide on the Cellular Localization of PG(16:0/16:0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitoylphosphatidylglycerol [PG(16:0/16:0) or DPPG], is a specific molecular species of phosphatidylglycerol (PG) that plays crucial roles in cellular structure and function. While PG, in general, is a minor component of most cellular membranes, its distribution is not uniform, with notable enrichment in specific organelles. This technical guide provides a comprehensive overview of the current understanding of the cellular localization of PG(16:0/16:0), detailing its distribution across various organelles and its functional implications. We will delve into the experimental methodologies used to determine its subcellular location, present available quantitative data, and explore its involvement in cellular signaling pathways.

Introduction

Phosphatidylglycerols (PGs) are a class of anionic phospholipids that are essential components of biological membranes. The specific molecular species, PG(16:0/16:0), also known as dipalmitoylphosphatidylglycerol (DPPG), is characterized by two saturated 16-carbon palmitic acid chains esterified to the glycerol backbone. While PGs constitute a small fraction of the total phospholipids in most animal tissues, typically 1-2%, their concentration and specific acyl chain composition can vary significantly between different cell types and subcellular compartments.[1] Understanding the precise localization of PG(16:0/16:0) is critical for elucidating its specific biological functions, from maintaining membrane integrity to participating in signaling cascades.

Cellular Distribution of PG(16:0/16:0)

The subcellular distribution of PG(16:0/16:0) is not uniform, with significant enrichment observed in specific organelles. This differential localization is intimately linked to its specialized functions within the cell.

Mitochondria

Mitochondria, the powerhouses of the cell, are a primary site of PG localization. PGs are found in high concentrations in mitochondrial membranes and are essential precursors for the synthesis of cardiolipin (CL), a dimeric phospholipid almost exclusively found in the inner mitochondrial membrane (IMM).[1] Cardiolipin is critical for the optimal functioning of the electron transport chain and the maintenance of mitochondrial membrane potential. While specific quantitative data for the PG(16:0/16:0) species within mitochondrial sub-compartments (outer and inner membranes) is limited, the overall enrichment of the PG class points to a significant presence. The biosynthesis of PG itself can occur in both the mitochondria and the endoplasmic reticulum.[2]

Lung Surfactant

PG(16:0/16:0) is a well-established and significant component of pulmonary surfactant, a lipoprotein complex that lines the alveoli of the lungs.[1][3] In lung surfactant, PG can be the second most abundant phospholipid, reaching up to 11% of the total.[1] This high concentration is crucial for reducing surface tension at the air-liquid interface, preventing alveolar collapse during expiration. The specific composition of surfactant phospholipids, including the presence of dipalmitoyl species like PG(16:0/16:0), is critical for its surface-active properties.

Endoplasmic Reticulum and Golgi Apparatus

The endoplasmic reticulum (ER) is a major site of lipid synthesis, including the precursors for PG. While the ER is involved in the biosynthesis of PG, it is generally not considered a site of PG(16:0/16:0) accumulation. Similarly, the Golgi apparatus is primarily involved in the processing and sorting of lipids and proteins, and significant enrichment of PG(16:0/16:0) in this organelle has not been widely reported.

Plasma Membrane

The plasma membrane lipid composition is complex and varies between cell types. While PGs are present in the plasma membrane, they are generally a minor component. Specific data on the enrichment of the PG(16:0/16:0) species in the plasma membrane is scarce.

Quantitative Data on PG(16:0/16:0) Distribution

Obtaining precise quantitative data for the subcellular distribution of specific lipid species like PG(16:0/16:0) is technically challenging. However, advances in lipidomics, particularly mass spectrometry-based approaches, are beginning to provide more detailed insights. The following table summarizes the currently available, albeit limited, quantitative information.

| Organelle/Compartment | PG(16:0/16:0) Abundance (as % of total PG or total phospholipids) | Cell/Tissue Type | Reference |

| Lung Surfactant | Up to 11% of total phospholipids (for the entire PG class) | Mammalian Lung | [1] |

| Chloroplasts (Arabidopsis) | HMP-PG (including 16:0/16:0) accounts for 51.5% ± 1.4% of total PG in fab1 mutant | Arabidopsis thaliana | [4] |

| Macrophages | Not specifically quantified for PG(16:0/16:0), but PG supplementation was used in studies | RAW macrophages | [5] |

HMP-PG: High-Melting-Point Phosphatidylglycerol

Experimental Protocols for Determining Cellular Localization

The determination of the subcellular localization of PG(16:0/16:0) relies on a combination of techniques for organelle isolation and subsequent lipid analysis.

Subcellular Fractionation

This is a foundational technique for isolating specific organelles from cell lysates. The general workflow involves:

-

Cell Lysis: Gentle disruption of the plasma membrane to release the cellular contents.

-

Differential Centrifugation: A series of centrifugation steps at increasing speeds to pellet progressively smaller organelles.

-

Density Gradient Centrifugation: Further purification of organelle fractions based on their buoyant density in a sucrose or other gradient medium.

A common workflow for isolating major organelles is depicted below:

Lipid Extraction and Analysis

Once organelles are isolated, lipids are extracted and analyzed, typically using mass spectrometry-based lipidomics.

-

Lipid Extraction: The Folch or Bligh-Dyer methods, which use a chloroform/methanol/water solvent system, are commonly employed to extract lipids from the purified organelle fractions.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the identification and quantification of individual lipid species, including PG(16:0/16:0).

The general workflow for lipidomics analysis is as follows:

Signaling Pathways Involving PG(16:0/16:0)

While PG is a key precursor in the biosynthesis of cardiolipin, its direct role as a signaling molecule is less well-defined compared to other phospholipids like phosphatidylinositol phosphates or phosphatidic acid. However, the production and localization of PG are integral to mitochondrial health and function, which are central to numerous signaling pathways, including apoptosis.

Cardiolipin Synthesis Pathway

The primary signaling relevance of PG is its role as a direct precursor to cardiolipin. This synthesis occurs in the inner mitochondrial membrane.

Potential Role in Apoptosis

Mitochondria play a central role in the intrinsic apoptotic pathway. Changes in the mitochondrial lipidome, including the levels of cardiolipin and its precursors, can influence the release of pro-apoptotic factors like cytochrome c. While a direct signaling role for PG(16:0/16:0) in apoptosis is not firmly established, its importance in maintaining mitochondrial membrane integrity suggests an indirect involvement.[6]

Conclusion

PG(16:0/16:0) exhibits a distinct and functionally significant cellular localization, with a pronounced enrichment in mitochondria and pulmonary surfactant. Its role as a precursor for cardiolipin synthesis underscores its importance in mitochondrial function and, by extension, in cellular bioenergetics and apoptosis. While detailed quantitative data on its distribution across all organelles remain to be fully elucidated, the application of advanced lipidomics techniques is progressively refining our understanding. Future research focusing on the specific protein interactions and direct signaling roles of PG(16:0/16:0) will be crucial for a complete appreciation of its multifaceted contributions to cellular physiology and pathology, offering potential avenues for therapeutic intervention in a variety of diseases.

References

- 1. Human Metabolome Database: Showing metabocard for PG(16:0/16:0) (HMDB0010570) [hmdb.ca]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Surfactant phospholipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ahajournals.org [ahajournals.org]

- 6. The lipid basis of cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of PG(16:0/16:0) with Membrane Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylglycerol (PG(16:0/16:0) or DPPG) is a ubiquitous anionic phospholipid that plays a critical role in the structure and function of biological membranes. As a key component of the cellular lipidome, DPPG is not merely a structural scaffold but an active participant in a multitude of cellular processes through its direct and indirect interactions with membrane proteins. This technical guide provides a comprehensive overview of the current understanding of PG(16:0/16:0)-membrane protein interactions, focusing on quantitative data, detailed experimental methodologies, and the functional consequences of these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the intricate interplay between lipids and proteins in cellular signaling, transport, and catalysis.

The Role of PG(16:0/16:0) in Modulating Membrane Protein Function

PG(16:0/16:0) carries a net negative charge at physiological pH, which is a key determinant of its interaction with membrane proteins. This anionic nature facilitates electrostatic interactions with positively charged residues on membrane proteins, influencing their localization, conformation, and activity. Beyond simple electrostatic attraction, PG(16:0/16:0) can engage in more specific interactions, acting as a cofactor or allosteric modulator for a variety of membrane proteins, including ion channels, G-protein coupled receptors (GPCRs), and enzymes. The saturated acyl chains of PG(16:0/16:0) also contribute to the physical properties of the membrane, such as thickness and fluidity, which in turn can indirectly affect the function of embedded proteins.

Quantitative Analysis of PG(16:0/16:0)-Membrane Protein Interactions

The following tables summarize the available quantitative data for the interaction of PG(16:0/16:0) and closely related saturated phosphatidylglycerols with specific membrane proteins.

| Protein | Lipid | Technique | Binding Affinity (Kd) | Thermodynamic Parameters | Stoichiometry (n) | Reference |

| PlsX | DPPG (16:0/16:0) | Surface Plasmon Resonance (SPR) | 94 nM (at 20°C) | Not Reported | Not Reported | [1] |

| PlsX | DPPG (16:0/16:0) | Surface Plasmon Resonance (SPR) | 115 nM (at 30°C) | Not Reported | Not Reported | [1] |

| Heat Shock Protein 27 (HSP27) | DPPA (16:0/16:0-PA) | Liposome Binding Assay | 13.3 µM | Not Reported | Not Reported | [2] |

| LL-37 (peptide) | PG (16:0/16:0) | Native Mass Spectrometry | Binding observed, Kd not quantified | Increased binding strength with longer acyl chains | Up to 3 lipids per peptide | [3] |

Note: Data for dipalmitoylphosphatidic acid (DPPA) is included as a close structural analog to DPPG, highlighting the affinity of HSP27 for saturated anionic lipids.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between PG(16:0/16:0) and membrane proteins.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Protocol for Analyzing Protein Binding to PG(16:0/16:0)-Containing Liposomes:

-

Liposome Preparation:

-

Prepare a lipid mixture containing PG(16:0/16:0) and a matrix lipid (e.g., POPC) in chloroform.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Hydrate the lipid film with an appropriate buffer (e.g., HBS-EP buffer) to form multilamellar vesicles.

-

Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

-

SPR Experiment Setup:

-

Use an L1 sensor chip, which has a lipophilic surface suitable for capturing liposomes.

-

Equilibrate the sensor chip with running buffer (e.g., HBS-EP).

-

Inject the prepared liposomes over the sensor surface at a low flow rate (e.g., 5 µL/min) to allow for capture on the chip.

-

Inject a solution of NaOH (e.g., 50 mM) to remove any loosely bound or unstable liposomes.

-

The system is now ready for the injection of the protein analyte.

-

-

Binding Analysis:

-

Inject a series of concentrations of the purified protein over the liposome-coated sensor surface.

-

Monitor the change in resonance units (RU) over time to obtain association and dissociation curves.

-

Regenerate the sensor surface between protein injections using a mild regeneration solution (e.g., a short pulse of dilute acid or base) to remove the bound protein without disrupting the liposome layer.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (without liposomes or with control liposomes) to correct for bulk refractive index changes.

-

Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).[4][5]

-

Caption: Workflow for SPR analysis of protein-liposome interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol for Analyzing Protein Interaction with PG(16:0/16:0)-Containing Micelles or Vesicles:

-

Sample Preparation:

-

Prepare a solution of the purified protein in a well-defined buffer.

-

Prepare a solution of PG(16:0/16:0)-containing liposomes or mixed micelles (with a suitable detergent like C8E4) in the exact same buffer to minimize heats of dilution.[3]

-

Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter.

-

-

ITC Experiment Setup:

-

Fill the sample cell with the protein solution.

-

Fill the injection syringe with the liposome/micelle solution.

-

Equilibrate the system to the desired temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the liposome/micelle solution into the protein solution.

-

Allow the system to reach equilibrium after each injection, and measure the heat change.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat released or absorbed.

-

Plot the heat change per mole of injectant against the molar ratio of lipid to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_d), enthalpy change (ΔH), and stoichiometry (n).

-

The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a = 1/K_d.[6]

-

Caption: Workflow for ITC analysis of protein-lipid interactions.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides atomic-resolution information on the structure and dynamics of proteins and lipids in a membrane environment.

Protocol for Studying Protein-PG(16:0/16:0) Interactions in Oriented Bilayers:

-

Sample Preparation:

-

Co-dissolve the isotopically labeled (e.g., ¹⁵N-labeled) protein and PG(16:0/16:0)-containing lipids in an organic solvent.

-

Deposit the mixture onto thin glass plates.

-

Remove the organic solvent under vacuum to form a lipid-protein film.

-

Hydrate the film by incubating it in a chamber with controlled humidity.

-

Stack the glass plates to form an oriented sample.

-

-

ssNMR Experiment:

-

Place the stacked glass plates into an NMR probe with the plane of the bilayers oriented at a specific angle to the magnetic field.

-

Acquire ¹⁵N ssNMR spectra to probe the orientation and dynamics of specific residues in the protein.

-

Acquire ³¹P ssNMR spectra to assess the orientation and phase of the lipid bilayer.

-

-

Data Analysis:

-

Analyze the chemical shifts and line shapes in the ssNMR spectra to determine the orientation of protein secondary structures (e.g., alpha-helices) relative to the membrane normal.

-

Changes in the ssNMR spectra upon inclusion of the protein in the PG(16:0/16:0) membrane can reveal specific interactions and conformational changes.[7][8][9]

-

Caption: Workflow for ssNMR analysis of protein-lipid interactions.

Case Studies: PG(16:0/16:0) Interactions with Specific Membrane Proteins

Ion Channels: The KcsA Potassium Channel

G-Protein Coupled Receptors (GPCRs): Rhodopsin and the A2A Adenosine Receptor

GPCRs represent the largest family of membrane receptors and are major drug targets. The activity of many GPCRs is modulated by their lipid environment. For instance, studies on the A2A adenosine receptor have shown that its ligand binding thermodynamics are influenced by the surrounding membrane.[11][12] While direct quantitative data for PG(16:0/16:0) binding is limited, molecular dynamics simulations of rhodopsin have revealed specific interaction sites for polyunsaturated fatty acids, suggesting that specific lipid-protein interactions are crucial for receptor function.[13] The anionic nature of PG(16:0/16:0) makes it a likely candidate for interacting with the charged residues in the cytoplasmic loops of GPCRs, which are critical for G-protein coupling.

Conclusion

The interaction of PG(16:0/16:0) with membrane proteins is a vital aspect of cellular function, influencing protein structure, localization, and activity. This technical guide has provided an overview of the quantitative data available, detailed experimental protocols for studying these interactions, and highlighted specific examples of membrane proteins modulated by this anionic lipid. While our understanding of these intricate interactions has grown significantly, further research is needed to elucidate the precise molecular mechanisms and thermodynamic principles governing the specificity of PG(16:0/16:0) for different membrane proteins. Such knowledge will be invaluable for the rational design of novel therapeutics that target lipid-protein interfaces.

References

- 1. repositorio.usp.br [repositorio.usp.br]

- 2. scispace.com [scispace.com]

- 3. Isothermal Titration Calorimetry of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molecular-interactions.si [molecular-interactions.si]

- 6. Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data [mdpi.com]

- 7. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]

- 8. Solid-State NMR Approaches to Study Protein Structure and Protein-Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. researchgate.net [researchgate.net]

- 11. Binding thermodynamics of adenosine A2a receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding thermodynamics at A1 and A2A adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A role for direct interactions in the modulation of rhodopsin by omega-3 polyunsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of a Ubiquitous Phospholipid: A Technical History of Phosphatidylglycerol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylglycerol (PG), a seemingly minor component in the grand orchestra of cellular lipids, holds a place of profound importance in the fundamental processes of life. From the intricate machinery of photosynthesis to the complex signaling cascades that govern cellular fate, the discovery and subsequent elucidation of phosphatidylglycerol's roles have provided invaluable insights into membrane biology and cellular metabolism. This technical guide delves into the history of phosphatidylglycerol's discovery, the pioneering experimental methods used in its characterization, its quantitative distribution across different life forms, and its intricate involvement in cellular signaling pathways.

The Dawn of Discovery: Unmasking a Novel Phospholipid

The story of phosphatidylglycerol begins in the mid-20th century, a period of burgeoning interest in the molecular components of the cell. The pioneering work of Andrew A. Benson and Bunji Maruo in 1958 led to the first isolation and identification of this unique phospholipid from the unicellular green alga, Scenedesmus.[1] Their work, a landmark in lipid biochemistry, laid the foundation for decades of research into the structure and function of this ubiquitous molecule.

Closely linked to the history of phosphatidylglycerol is the discovery of one of its key derivatives, cardiolipin. This complex dimeric phospholipid was first isolated from beef heart muscle in the early 1940s by Mary C. Pangborn.[2][3] Initially identified for its serological activity, the intricate structure and vital mitochondrial functions of cardiolipin would only be fully appreciated in the ensuing decades, with phosphatidylglycerol recognized as its direct biosynthetic precursor in eukaryotes.

Foundational Experimental Protocols

The initial identification and characterization of phosphatidylglycerols were made possible by the development of novel extraction and chromatographic techniques. These early methods, while less sophisticated than modern analytical chemistry, were instrumental in separating and identifying individual phospholipid classes from complex biological mixtures.

Lipid Extraction: The Folch Method

A cornerstone of early lipid research was the development of robust extraction protocols. The method developed by Jordi Folch and his colleagues in 1957 became a standard procedure for the quantitative extraction of lipids from tissues.[4][5][6]

Protocol:

-

Homogenization: The biological tissue is homogenized in a chloroform:methanol (2:1, v/v) mixture. The volume of the solvent is typically 20 times the volume of the tissue sample.

-

Agitation: The homogenate is agitated for 15-20 minutes at room temperature to ensure thorough lipid extraction.

-

Filtration/Centrifugation: The solid debris is removed by filtration or centrifugation, yielding a single-phase liquid extract.

-

Washing: The extract is washed with a 0.9% NaCl solution (or distilled water) to remove non-lipid contaminants. This creates a biphasic system.

-

Phase Separation: The mixture is centrifuged at a low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.

-

Isolation of Lipid Phase: The upper, aqueous phase is carefully removed. The lower, chloroform phase, which contains the purified lipids, is collected.

-

Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.

Chromatographic Separation: Two-Dimensional Paper Chromatography

In the 1950s and 1960s, two-dimensional paper chromatography was a powerful technique for separating complex mixtures of phospholipids.[7][8] This method allowed for the resolution of individual phospholipid classes based on their differential partitioning between a stationary phase (the paper) and two different mobile phases (solvent systems).

Protocol:

-

Sample Application: The total lipid extract is spotted onto a corner of a sheet of chromatography paper (e.g., Whatman No. 1).

-

First Dimension Development: The paper is placed in a chromatography tank with the first solvent system (e.g., phenol-water). The solvent moves up the paper by capillary action, separating the lipids based on their polarity.

-

Drying: The paper is removed from the tank and thoroughly dried in a fume hood to remove all traces of the first solvent.

-

Second Dimension Development: The paper is rotated 90 degrees and placed in a second chromatography tank with a different solvent system (e.g., butanol-propionic acid-water). This further separates the lipids that were not fully resolved in the first dimension.

-

Visualization: The separated phospholipid spots are visualized using specific stains, such as iodine vapor or Rhodamine B.

-

Identification: The identity of each spot is determined by comparing its position to that of known phospholipid standards run on the same chromatogram.

Quantitative Distribution of Phosphatidylglycerol

Following its discovery, researchers began to quantify the abundance of phosphatidylglycerol in various organisms and subcellular compartments. These early studies revealed a striking disparity in its distribution, hinting at its specialized roles.

| Organism/Tissue | Percentage of Total Phospholipids | Reference |

| Escherichia coli (exponential phase) | ~20% | [9] |

| Escherichia coli (stationary phase) | <20% (with an increase in cardiolipin) | [10] |

| Branhamella catarrhalis | Present | [11] |

| Neisseria gonorrhoeae | Present | [11] |

| Spinach Chloroplasts | Quantitatively important | [12] |

| Plant Photosynthetic Tissues | Major phospholipid in thylakoid membranes | [13] |

| Human Plasma | ~1-2% | [14] |

| Mammalian Tissues (general) | Low concentrations | [1] |

The Biosynthesis of Phosphatidylglycerol and Cardiolipin

The metabolic pathways leading to the synthesis of phosphatidylglycerol and its derivative, cardiolipin, were gradually elucidated in the decades following their discovery.

Phosphatidylglycerol Biosynthesis

The primary pathway for phosphatidylglycerol synthesis is conserved across prokaryotes and eukaryotes.

Cardiolipin Biosynthesis

Cardiolipin is synthesized from phosphatidylglycerol, but the specific pathway differs between prokaryotes and eukaryotes.

Prokaryotic Pathway: In bacteria like E. coli, two molecules of phosphatidylglycerol are condensed by cardiolipin synthase (Cls) to form cardiolipin and a molecule of glycerol.

Eukaryotic Pathway: In eukaryotes, cardiolipin synthesis occurs in the mitochondria. Phosphatidylglycerol reacts with CDP-diacylglycerol, catalyzed by cardiolipin synthase, to produce cardiolipin and CMP.

The Emerging Roles of Phosphatidylglycerol in Cellular Signaling

While initially recognized for its structural roles, particularly in photosynthetic and bacterial membranes, subsequent research has unveiled the critical involvement of phosphatidylglycerol and its metabolite, cardiolipin, in a variety of cellular signaling pathways.

Phosphatidylglycerol and Inflammation

Recent studies have highlighted a significant role for phosphatidylglycerol in modulating inflammatory responses, particularly through its interaction with the Toll-like receptor (TLR) signaling pathway.[7][15][16][17] TLRs are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) to initiate an inflammatory cascade. Phosphatidylglycerol has been shown to inhibit TLR activation, thereby dampening the inflammatory response.

Cardiolipin: A Key Player in Apoptosis

As the primary derivative of phosphatidylglycerol in mitochondria, cardiolipin plays a central role in the intrinsic pathway of apoptosis.[18] Under apoptotic stimuli, cardiolipin undergoes oxidation and is translocated to the outer mitochondrial membrane. This serves as a signal for the recruitment and activation of pro-apoptotic proteins, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Conclusion

From its humble discovery in single-celled algae to its recognition as a key player in fundamental cellular processes, the journey of understanding phosphatidylglycerol and its derivatives has been a testament to the intricate and interconnected nature of cellular biochemistry. For researchers, scientists, and drug development professionals, the history of phosphatidylglycerol serves as a compelling example of how the study of a single molecule can unlock profound insights into the workings of the cell. As our analytical capabilities continue to advance, further exploration of the nuanced roles of phosphatidylglycerol in health and disease will undoubtedly open new avenues for therapeutic intervention and a deeper appreciation for the elegance of molecular biology.

References

- 1. Is phosphatidylglycerol essential for terrestrial life? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.uva.nl [pure.uva.nl]

- 3. researchgate.net [researchgate.net]

- 4. Phosphatidylglycerol Incorporates into Cardiolipin to Improve Mitochondrial Activity and Inhibits Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The application of a two-dimensional paper-chromatographic technique to the analysis of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The application of a two-dimensional paper-chromatographic technique to the analysis of phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospholipid—the dynamic structure between living and non-living world; a much obligatory supramolecule for present and future [aimspress.com]

- 9. Lipids of Branhamella catarrhalis and Neisseria gonorrhoeae [ouci.dntb.gov.ua]

- 10. dspace.library.uu.nl [dspace.library.uu.nl]

- 11. researchgate.net [researchgate.net]

- 12. The essential role of phosphatidylglycerol in photosynthesis [ouci.dntb.gov.ua]

- 13. Phosphatidylglycerol inhibits toll-like receptor-mediated inflammation by danger-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphatidylglycerol Inhibits Toll-Like Receptor-Mediated Inflammation by Danger-Associated Molecular Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Role of Cardiolipin in Mitochondrial Signaling Pathways [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Dichotomy of a Saturated Phospholipid: PG(16:0/16:0) in Prokaryotic and Eukaryotic Membranes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitoylphosphatidylglycerol (PG(16:0/16:0)) is a unique phospholipid species characterized by its saturated acyl chains, conferring distinct biophysical properties to the membranes it inhabits. While a minor component in many eukaryotic membranes, it plays a crucial and sometimes abundant role in specific contexts, such as pulmonary surfactant. In contrast, phosphatidylglycerol (PG) is a major anionic phospholipid in most bacterial membranes, with the specific acylation, including the dipalmitoyl form, being critical for membrane stability and function. This technical guide delves into the comparative landscape of PG(16:0/16:0) in prokaryotic and eukaryotic membranes, exploring its distribution, biosynthesis, functional roles, and the experimental methodologies used for its characterization. A deeper understanding of the differential roles of this lipid can unveil novel therapeutic targets, particularly in the realm of infectious diseases.

Introduction

Biological membranes are complex, dynamic structures primarily composed of a lipid bilayer interspersed with proteins. The specific lipid composition of a membrane is fundamental to its function, influencing fluidity, curvature, and the activity of membrane-associated proteins. Phosphatidylglycerol (PG) is an anionic phospholipid that serves as a key structural component and a precursor for other lipids, such as cardiolipin. The fatty acid composition of PG significantly dictates its biophysical properties. PG(16:0/16:0), with its two saturated 16-carbon palmitic acid chains, is of particular interest due to its ability to form highly ordered, gel-phase domains within membranes. This guide provides a comprehensive comparison of PG(16:0/16:0) in prokaryotic and eukaryotic systems, highlighting key differences in its abundance, synthesis, and physiological significance.

Distribution and Quantitative Abundance of PG(16:0/16:0)

The concentration of PG(16:0/16:0) varies significantly between prokaryotes and eukaryotes, and even within different membranes of the same organism. The following tables summarize the available quantitative data.

Table 1: Abundance of Phosphatidylglycerol (PG) in Various Bacterial Membranes

| Bacterial Species | Membrane | Total PG (% of Total Phospholipids) | PG(16:0/16:0) (% of Total PG) | Reference |

| Escherichia coli | Inner Membrane | 20-25% | Not typically a major species; more common are 16:0/16:1 and 16:0/18:1. | [1] |

| Bacillus subtilis | Cytoplasmic Membrane | ~25% (exponential phase) | A major molecular species is 30:0-PG (likely 15:0/15:0).[2] | [2] |

| Corynebacterium glutamicum | Cytoplasmic Membrane | Variable with temperature | Low abundance; major species are PG 16:0-18:1 and PG 18:1-18:1.[3] | [3] |

| Enterobacter cloacae | Outer Membrane Vesicles | Enriched | Increased abundance of PG(16:0/16:1) and PG(16:0/18:1).[4] | [4] |

Table 2: Abundance of PG(16:0/16:0) in Eukaryotic Membranes

| Eukaryotic System | Membrane/Location | Total PG (% of Total Phospholipids) | PG(16:0/16:0) (% of Total PG) | Reference |

| Rat Lung Surfactant | Alveolar Lining | up to 11% | Lower ratio of 16:0-16:0 to 16:0-18:1 compared to PC.[5] | [5][6] |

| Yeast (S. cerevisiae) Mitochondria | Inner Membrane | Minor phospholipid | Present, but specific quantification is context-dependent.[7] | [7] |

| Human Tissues (general) | Various | 1-2% | - |

Biosynthesis of PG(16:0/16:0): A Tale of Two Pathways

The fundamental pathway for PG biosynthesis is conserved between prokaryotes and eukaryotes, proceeding via phosphatidic acid (PA) and CDP-diacylglycerol (CDP-DAG). However, the subcellular localization and the enzymes involved can differ.

Prokaryotic PG Biosynthesis

In bacteria, PG synthesis occurs at the cytoplasmic membrane. The pathway is initiated from glycerol-3-phosphate, which is acylated to form PA.

Eukaryotic PG Biosynthesis

In eukaryotes, the synthesis of PG is primarily localized to the inner mitochondrial membrane, reflecting the endosymbiotic origin of mitochondria.[8] The precursors, PA and CTP, are imported into the mitochondria.

Functional Roles of PG(16:0/16:0)

The presence and concentration of PG(16:0/16:0) have profound effects on membrane properties and cellular functions.

In Prokaryotes: Membrane Integrity and Cell Division

In bacteria, PG is a major anionic phospholipid contributing to the overall negative charge of the cytoplasmic membrane. This is crucial for:

-

Membrane Stability: PG helps to stabilize the membrane by preventing lipid desorption and decreasing permeability.[1]

-

Protein Localization and Function: The negative charge of PG is important for the proper localization and function of various membrane proteins.

-

Cell Division: PG, along with cardiolipin, forms domains within the bacterial membrane that are critical for the proper assembly of the cell division machinery.[9] Specifically, helical domains enriched in PG may act as scaffolds for the localization of key cell division proteins.[9]

In Eukaryotes: Specialized Functions

In most eukaryotic membranes, PG is a minor component. However, it has vital roles in specific contexts:

-

Pulmonary Surfactant: PG is a significant component of lung surfactant, a complex mixture of lipids and proteins that reduces surface tension in the alveoli, preventing their collapse.[6] While dipalmitoylphosphatidylcholine (DPPC) is the most abundant component, PG contributes to the dynamic properties of the surfactant film.[10][11] The presence of PG in amniotic fluid is a clinical indicator of fetal lung maturity.[6]

-

Mitochondrial Function: Within the inner mitochondrial membrane, PG is the immediate precursor for cardiolipin, a unique dimeric phospholipid essential for the structure and function of the electron transport chain complexes.[8][12] An excess or imbalance of PG in mitochondrial membranes can lead to abnormal mitochondrial morphology and function.[7]

Experimental Protocols

The accurate quantification and characterization of PG(16:0/16:0) require specific and sensitive analytical techniques.

Lipid Extraction

A common and effective method for extracting lipids from both prokaryotic and eukaryotic cells is a modified Bligh-Dyer method using a chloroform/methanol/water solvent system.

References

- 1. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Osmolality, Temperature, and Membrane Lipid Composition Modulate the Activity of Betaine Transporter BetP in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Outer Membrane Vesicles, Lipidome, and Biofilm Formation in the Endophyte Enterobacter Cloacae SEA01 from Agave Tequilana [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. Specific degradation of phosphatidylglycerol is necessary for proper mitochondrial morphology and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis and roles of phospholipids in mitochondrial fusion, division and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Lipid Domains in Bacterial Cell Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphatidylcholine molecular species in lung surfactant: composition in relation to respiratory rate and lung development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ucm.es [ucm.es]

- 12. Mitochondrial phospholipids: role in mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Thermal Behavior of Dipalmitoylphosphatidylglycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the phase transition temperature of dipalmitoylphosphatidylglycerol (DPPG), a key anionic phospholipid in various biological and pharmaceutical systems. Understanding the thermal behavior of DPPG is crucial for advancements in drug delivery, biomembrane modeling, and the study of cellular processes. This document details the critical phase transition temperatures of DPPG, outlines the experimental protocols for their determination, and explores the factors influencing these transitions.

Core Concepts: Phase Transitions in DPPG

Dipalmitoylphosphatidylglycerol, like other phospholipids, exhibits distinct temperature-dependent phases. The transition between these phases is characterized by specific temperatures, which are critical indicators of the membrane's physical state, including its fluidity, permeability, and packing. The primary phase transitions observed in DPPG are:

-

Main Transition (Tm): This is the most prominent and well-studied phase transition. It represents the shift from a well-ordered gel phase (Lβ') to a fluid-like liquid crystalline phase (Lα). During this transition, the hydrocarbon chains of the lipid molecules "melt" and become disordered.

-

Pre-transition (Tp): Occurring at a temperature below the main transition, the pre-transition involves a change from the lamellar gel phase (Lβ') to a periodically undulated or "rippled" gel phase (Pβ').

-

Sub-transition (Ts): This transition occurs at a lower temperature than the pre-transition and represents a change from a more ordered, crystalline-like subgel phase to the gel phase (Lβ'). The observation of the sub-transition often requires prolonged incubation at low temperatures.

Quantitative Overview of DPPG Phase Transitions

The phase transition temperatures of DPPG can be influenced by various factors, including the experimental conditions and the presence of other molecules. The following table summarizes the key quantitative data reported in the literature.

| Phase Transition | Temperature (°C) | Enthalpy Change (ΔH) | Conditions and Remarks |

| Main Transition (Tm) | ~41[1][2] | 8.7 kcal/mol | Generally observed in fully hydrated DPPG multilamellar vesicles. This value is consistent across numerous studies. |

| Pre-transition (Tp) | 32 - 35 | Not consistently reported | The appearance and temperature of the pre-transition can be sensitive to factors such as ionic strength and the presence of impurities. |

| Sub-transition (Ts) | ~14 - 28 | ~6 kcal/mol | Requires incubation at low temperatures (e.g., 4°C) for an extended period to be observed. The exact temperature can vary depending on the buffer and ionic strength.[3] |

Factors Influencing DPPG Phase Transitions

The phase behavior of DPPG is highly sensitive to its environment. Understanding these influences is critical for applications where DPPG is a component.

Ionic Environment

The anionic nature of the phosphatidylglycerol headgroup makes its phase transitions susceptible to the ionic strength and the type of cations present in the surrounding medium.

-

Monovalent Cations (e.g., Na+, K+): The presence of monovalent cations can slightly increase the main transition temperature of DPPG by less than 3°C.[4]

-

Divalent Cations (e.g., Ca2+, Mg2+): Divalent cations have a more pronounced effect. For instance, the addition of Ca2+ can abolish the phase transition of phosphatidylglycerol in the range of 0-70°C, indicating a strong interaction that stabilizes the gel phase.[4] In contrast, Mg2+ tends to broaden the transition and increase the Tm.[4]

Interaction with Peptides

Antimicrobial peptides and other membrane-active peptides can significantly alter the phase behavior of DPPG-containing membranes. This is a crucial aspect of their mechanism of action.

-

Cationic Antimicrobial Peptides: These peptides can interact electrostatically with the negatively charged DPPG headgroups, leading to a disruption of the lipid packing. Some amphipathic helical cationic antimicrobial peptides have been shown to promote the formation of crystalline phases in lipid mixtures containing DPPG.[3] The insertion of peptides like protegrin-1 into DPPG monolayers leads to a disordering of the lipid packing.[5] The specific effect on the Tm can vary depending on the peptide's structure and concentration.

Experimental Protocols for Determining Phase Transitions

The characterization of DPPG phase transitions is primarily achieved through techniques that can detect changes in the physical state of the lipid bilayer as a function of temperature. Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) are two of the most powerful and commonly employed methods.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat changes that occur in a sample as its temperature is varied. This technique provides a thermodynamic profile of the phase transitions, including the transition temperature (Tm) and the enthalpy change (ΔH) associated with the transition.

Detailed Methodology:

-

Liposome Preparation:

-

A known amount of DPPG is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

The lipid film is further dried under vacuum for several hours to remove any residual solvent.

-

The lipid film is hydrated with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the Tm of DPPG (~50°C) to form multilamellar vesicles (MLVs). The lipid concentration is typically in the range of 1-10 mg/mL.

-

For the preparation of unilamellar vesicles (LUVs or SUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size or sonication.

-

-

DSC Analysis:

-

A precise volume of the liposome suspension is loaded into an aluminum DSC pan. An equal volume of the buffer is loaded into a reference pan.

-

The pans are hermetically sealed.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is scanned over a desired range (e.g., 10°C to 60°C) at a constant heating and cooling rate (e.g., 1-2°C/min).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature, generating a thermogram.

-

The peak of the endothermic transition in the heating scan corresponds to the Tm. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

-

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a non-invasive technique that provides information about the conformational order of the lipid acyl chains. The vibrational frequencies of specific chemical groups, particularly the CH2 stretching vibrations, are sensitive to the packing and mobility of the hydrocarbon chains.

Detailed Methodology:

-

Sample Preparation:

-

DPPG liposomes are prepared as described for the DSC protocol.

-

A small aliquot of the liposome suspension is placed between two CaF2 or BaF2 windows separated by a thin spacer (e.g., 25 µm). These window materials are transparent to infrared radiation.

-

-

FTIR Measurement:

-

The sample cell is placed in the FTIR spectrometer, which is equipped with a temperature-controlled sample holder.

-

The temperature is varied in a controlled manner, typically in small increments (e.g., 1-2°C).

-

At each temperature, an infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-1000 cm-1).

-

The position of the symmetric (νs) and asymmetric (νas) CH2 stretching bands (typically around 2850 cm-1 and 2920 cm-1, respectively) is monitored.

-

-

Data Analysis:

-

A plot of the peak position (wavenumber) of the CH2 stretching band versus temperature is generated.

-

A sharp, sigmoidal increase in the wavenumber is observed at the main phase transition, reflecting the increase in conformational disorder of the acyl chains.

-

The midpoint of this sigmoidal curve is taken as the Tm.

-

Visualization of Experimental Workflow and Influencing Factors

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the phase transition temperature and the logical relationships of factors influencing it.

References

- 1. Influence of various cationic amphiphilic drugs on the phase-transition temperature of phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Amphipathic Helical Cationic Antimicrobial Peptides Promote Rapid Formation of Crystalline States in the Presence of Phosphatidylglycerol: Lipid Clustering in Anionic Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase transitions and phase separations in phospholipid membranes induced by changes in temperature, pH, and concentration of bivalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of antimicrobial peptide protegrin with biomembranes - PMC [pmc.ncbi.nlm.nih.gov]

The Net Charge of PG(16:0/16:0) at Physiological pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the net charge of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as PG(16:0/16:0) or DPPG, at physiological pH. Understanding the ionization state of phospholipids is critical for research in areas such as membrane biophysics, drug delivery, and the development of lipid-based nanoparticles.

Executive Summary

At a physiological pH of approximately 7.4, the phospholipid PG(16:0/16:0) carries a net charge of -1 . This negative charge is primarily due to the deprotonation of its phosphate group. The hydroxyl groups of the glycerol headgroup remain protonated and electrically neutral under these conditions. This inherent negative charge significantly influences the interaction of PG(16:0/16:0)-containing membranes with their environment, including ions, proteins, and pharmaceutical agents.

Chemical Structure and Ionizable Groups

PG(16:0/16:0) is a glycerophospholipid. Its structure consists of a glycerol backbone esterified to two palmitic acid molecules at the sn-1 and sn-2 positions. The sn-3 position is linked via a phosphodiester bond to a glycerol headgroup.

The ionizable functional groups in the PG(16:0/16:0) molecule are:

-

The Phosphate Group: This is the primary site of ionization.

-

The Hydroxyl Groups of the Glycerol Headgroup: These groups have the potential to ionize at highly basic pH values.

The two palmitic acid chains are non-ionizable hydrocarbons.

Determination of Net Charge at Physiological pH

The net charge of a molecule at a specific pH is determined by the pKa values of its ionizable groups. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the protonated to deprotonated forms of a functional group.

Physiological pH is tightly regulated and maintained within a narrow range, typically between 7.35 and 7.45 in human blood.[1][2] For the purpose of this guide, we will consider a physiological pH of 7.4.

Ionization State of Functional Groups

Phosphate Group: The phosphate group in phosphatidylglycerol is acidic, with a pKa value significantly lower than physiological pH. At neutral pH, the phosphate group is negatively charged.[3] This indicates that at a pH of 7.4, the phosphate group will be almost entirely deprotonated, carrying a charge of -1.

Glycerol Headgroup Hydroxyl Groups: The hydroxyl groups of the glycerol headgroup are much weaker acids than the phosphate group. The pKa of a primary alcohol, such as those in glycerol, is typically around 14.[4][5] Since the physiological pH of 7.4 is substantially lower than the pKa of these hydroxyl groups, they will remain fully protonated and thus electrically neutral.

Calculation of Net Charge

The net charge of the PG(16:0/16:0) molecule is the sum of the charges of its individual functional groups at physiological pH.

| Functional Group | pKa | Charge at pH 7.4 |

| Phosphate Group | << 7.4 | -1 |

| Glycerol Hydroxyls | ~14 | 0 |

| Net Charge | -1 |

Experimental Evidence

The net negative charge of phosphatidylglycerol at physiological pH is a well-established characteristic. Experimental techniques that rely on the electrostatic properties of lipid membranes consistently demonstrate this negative charge. For instance, studies involving liposomes containing PG show their migration towards the anode in an electric field, confirming a net negative surface charge.

Signaling Pathways and Logical Relationships

The net negative charge of PG(16:0/16:0) is a fundamental property that dictates its role in various biological and pharmaceutical contexts. The following diagram illustrates the logical flow from the molecular structure to its functional implications.

Caption: Logical workflow from PG(16:0/16:0) structure to its net charge and functional implications.

Experimental Protocols

A common method to experimentally verify the net charge of a lipid is through zeta potential measurement .

Protocol for Zeta Potential Measurement of PG(16:0/16:0) Liposomes

-

Liposome Preparation:

-

Dissolve PG(16:0/16:0) in a suitable organic solvent (e.g., chloroform).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with a buffer of physiological pH (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing.

-

To obtain unilamellar vesicles, subject the hydrated lipid suspension to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

-

Zeta Potential Measurement:

-

Dilute the liposome suspension in the same physiological buffer to an appropriate concentration for the instrument.

-

Inject the sample into the measurement cell of a zeta potential analyzer.

-

The instrument applies an electric field and measures the electrophoretic mobility of the liposomes.

-

The zeta potential is calculated from the electrophoretic mobility using the Henry equation. A negative zeta potential value confirms the net negative charge of the PG(16:0/16:0) liposomes.

-

Conclusion

The chemical structure of PG(16:0/16:0), specifically the presence of a phosphate group with a low pKa, results in a net negative charge of -1 at physiological pH. This fundamental property is crucial for its biological functions and its application in pharmaceutical formulations. The provided information and experimental outline serve as a comprehensive resource for scientists and researchers working with this important phospholipid.

References

Methodological & Application

Dipalmitoylphosphatidylglycerol (DPPG) Standard for Lipidomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylglycerol (DPPG) is a glycerophospholipid with two C16:0 fatty acyl chains, making it a key saturated phosphatidylglycerol (PG). As a fundamental component of biological membranes, particularly in lung surfactant and bacterial membranes, the accurate quantification of DPPG and other PGs is crucial for understanding various physiological and pathological processes. This application note provides a detailed protocol for the quantitative analysis of PGs in biological samples using a dipalmitoylphosphatidylglycerol standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled or odd-chain internal standard is essential for achieving high accuracy and precision in lipidomics.

Applications

The quantification of DPPG and other phosphatidylglycerols is relevant in numerous research and development areas:

-

Pulmonary Research: DPPG is a critical component of pulmonary surfactant, and its levels can be indicative of lung maturity and function.[1]

-

Bacteriology: PGs are major anionic phospholipids in bacterial membranes, making them targets for novel antibiotic development.

-

Drug Delivery: DPPG is utilized in the formulation of liposomes for drug delivery systems due to its ability to form stable bilayers.

-

Cell Signaling: PGs and their metabolites, such as lysophosphatidylglycerols (LPGs), are involved in cellular signaling pathways.[2][3][4]

Quantitative Analysis of Phosphatidylglycerols by LC-MS/MS

The gold standard for the sensitive and specific quantification of lipids is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often employing Multiple Reaction Monitoring (MRM). This technique allows for the selective detection of target analytes in complex biological matrices.

Internal Standard Selection

For accurate quantification, the use of an appropriate internal standard (IS) is critical to correct for variations in sample preparation and instrument response. An ideal IS for PG analysis is a non-endogenous, structurally similar lipid. An odd-chain phosphatidylglycerol, such as 17:0-14:1 PG , is an excellent choice as it shares similar ionization and fragmentation properties with endogenous even-chain PGs but can be chromatographically and mass spectrometrically distinguished.[5]

Sample Preparation: Lipid Extraction

A robust lipid extraction method is paramount for reliable quantification. The Folch or Bligh & Dyer methods are commonly used for the extraction of total lipids from biological samples.[6] An acidified extraction can improve the recovery of anionic lipids like PG.[6]

Protocol: Modified Bligh & Dyer Extraction

-

Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable buffer.

-

Solvent Addition: To 100 µL of the homogenate, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Internal Standard Spiking: Add a known amount of the 17:0-14:1 PG internal standard solution to the mixture.

-

Vortexing: Vortex the mixture thoroughly for 15 minutes to ensure complete mixing and lipid extraction.

-

Phase Separation: Add 125 µL of chloroform and 125 µL of water to induce phase separation. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Collection of Organic Layer: Carefully collect the lower organic phase containing the lipids using a glass syringe.

-

Drying: Dry the collected organic phase under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow for DPPG Quantification

Caption: Workflow for the quantitative analysis of DPPG.

LC-MS/MS Method

The following is a representative UPLC-MS/MS method for the analysis of phosphatidylglycerols. Optimization may be required depending on the specific instrumentation.

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Acetate |

| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Acetate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 55 °C |

| Gradient | 40% B to 100% B over 10 min, hold at 100% B for 2 min, return to 40% B and re-equilibrate for 3 min. |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 500 °C |

MRM Transitions

The following MRM transitions can be used for the detection of DPPG and the internal standard 17:0-14:1 PG. The collision energy should be optimized for the specific instrument.

| Lipid Species | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| DPPG (16:0/16:0-PG) | 721.5 | 255.2 | 45 |

| 17:0-14:1 PG (IS) | 721.5 | 269.2 / 225.2 | 45 |

Note: The precursor ion for both DPPG and 17:0-14:1 PG can be the same, but they will be separated chromatographically. The product ions correspond to the respective fatty acyl chains.

Quantitative Data

The following table summarizes typical performance characteristics for the quantitative analysis of phosphatidylglycerols using LC-MS/MS. These values can be used as a benchmark for method validation.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.04 - 33 pmol/mL | [5] |

| Limit of Quantitation (LOQ) | 0.1 - 110 pmol/mL | [5] |

| Linearity (r²) | > 0.99 | General expectation for validated bioanalytical methods. |

| Precision (%RSD) | < 15% | General expectation for validated bioanalytical methods. |

| Accuracy (% Recovery) | 85 - 115% | General expectation for validated bioanalytical methods. |

Phosphatidylglycerol Metabolic Pathway

Phosphatidylglycerol is synthesized from phosphatidic acid (PA) and serves as a precursor for the synthesis of other important phospholipids, such as cardiolipin, and signaling molecules like lysophosphatidylglycerol.

Phosphatidylglycerol Biosynthesis and Metabolism

Caption: Biosynthesis and metabolic fate of phosphatidylglycerol.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of dipalmitoylphosphatidylglycerol and other phosphatidylglycerols in biological samples using a DPPG standard and LC-MS/MS. The detailed protocol for lipid extraction and the specific LC-MS/MS parameters, including MRM transitions for DPPG and a suitable internal standard, offer a robust starting point for researchers. The inclusion of quantitative performance metrics and a diagram of the PG metabolic pathway further enhances the utility of this guide for lipidomics research in academic and industrial settings. Adherence to these methodologies will enable accurate and reproducible quantification of PGs, facilitating a deeper understanding of their roles in health and disease.

References

- 1. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Liposomes Containing 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (PG(16:0/16:0))

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer. Due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic compounds, they are extensively used as drug delivery vehicles.[1][2][3] 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), also known as DPPG or PG(16:0/16:0), is an anionic phospholipid commonly used in the formulation of liposomes. The presence of DPPG can impart a negative surface charge, influencing the stability, encapsulation efficiency, and in vivo behavior of the liposomes.[4][5]

This document provides a detailed protocol for the preparation of liposomes containing PG(16:0/16:0) using the thin-film hydration followed by extrusion method. This technique is widely used due to its simplicity and ability to produce unilamellar vesicles with a controlled size distribution.[6][7]

Materials and Equipment

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (PG(16:0/16:0))

-

Other lipids as required (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol)

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture, 2:1 v/v)[8]

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

-

Deionized water

Equipment:

-

Rotary evaporator

-

Water bath

-

Round-bottom flask

-

Vacuum pump

-

Liposome extrusion device (e.g., Avanti Mini-Extruder)[9]

-

Polycarbonate membranes (with desired pore size, e.g., 100 nm)

-

Gas-tight syringes

-

Vortex mixer

-